
Cefoxitin-d3 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefoxitin-d3 Sodium Salt is a deuterated form of Cefoxitin Sodium, a semi-synthetic, broad-spectrum cephamycin antibiotic. It is primarily used for its antibacterial properties, particularly in treating serious bacterial infections such as urinary tract infections, blood infections, bone and joint infections, and lower respiratory tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefoxitin-d3 Sodium Salt is synthesized through a multi-step process starting from cephamycin C, which is produced by the bacterium Streptomyces lactamdurans. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the various chemical transformations required to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and isolate impurities .
Chemical Reactions Analysis
Synthetic Reactions
The synthesis of cefoxitin-d3 sodium salt involves multi-step modifications to the core cephamycin structure, as detailed in patent CN103450225B :
Step | Reagents/Conditions | Outcome |
---|---|---|
Bromination | NBS, methanesulfonic acid, sodium methoxide | Introduces bromine at the 7α-position, enabling methoxylation (yield: 97.9%) |
Hydrolysis | NaOH (pH 10), acetic acid benzyl ester | Cleaves the cyclohexylamine salt to form a hydroxyl intermediate (yield: 96%) |
Acylation | Chlorosulfonyl isocyanate, THF | Attaches the carbamate group at the 3-position (yield: 95%) |
Salt Formation | Sodium lactate, acetone | Converts cefoxitin acid to the sodium salt (purity: 99.5%) |
Deuterium labeling occurs during methoxylation, where deuterated methanol replaces standard methanol to stabilize the β-lactam ring against enzymatic degradation .
Hydrolytic Degradation
This compound undergoes pH-dependent hydrolysis in aqueous solutions :
pH | Stability | First-Order Rate Constant (25°C) |
---|---|---|
3–5 | Rapid degradation | k=0.12day−1 |
5–7 | Maximum stability (10% loss over 2 days) | k=0.02day−1 |
7–9 | Moderate degradation | k=0.08day−1 |
The β-lactam ring is particularly susceptible to nucleophilic attack by water, leading to ring opening and loss of antibacterial activity . Enzymatic hydrolysis by β-lactamases (e.g., in resistant bacteria) accelerates this process .
Solid-State Decomposition
Thermal stability varies significantly between amorphous and crystalline forms :
Form | Initial Decomposition Rate (25°C) | Residual Activity After 30 Days |
---|---|---|
Amorphous | Rapid (t1/2=7days) | 60% |
Crystalline | Slow (t1/2=45days) | 85% |
Moisture content directly correlates with decomposition kinetics, with crystalline forms retaining stability due to lower hygroscopicity .
Enzymatic Interactions
Cefoxitin-d3 inhibits penicillin-binding proteins (PBPs) via covalent binding to the active serine residue, disrupting peptidoglycan crosslinking . Resistance mechanisms involve:
-
β-lactamase Production : Hydrolysis of the β-lactam ring (e.g., by plasmid-encoded enzymes in Enterobacteriaceae) .
-
Altered PBPs : Structural modifications reducing drug affinity (observed in methicillin-resistant Staphylococcus aureus) .
Comparative Reactivity
The deuterium label in cefoxitin-d3 minimally alters electronic properties but enhances metabolic stability in isotopic tracer studies . Key differences from non-deuterated cefoxitin include:
Scientific Research Applications
Cefoxitin-d3 Sodium Salt has a wide range of scientific research applications:
Mechanism of Action
Cefoxitin-d3 Sodium Salt exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby interfering with the cross-linkage of peptidoglycan chains necessary for cell wall strength and rigidity. This leads to the lysis and death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Cefoxitin Sodium: The non-deuterated form of Cefoxitin-d3 Sodium Salt, used for similar antibacterial purposes.
Cefotaxime Sodium: Another cephalosporin antibiotic with a broader spectrum of activity.
Cefepime Hydrochloride: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance the stability and metabolic profile of the compound. This makes it particularly useful in pharmacokinetic studies and as a reference standard in analytical chemistry .
Biological Activity
Cefoxitin-d3 sodium salt is a semisynthetic beta-lactam antibiotic belonging to the cephamycin class, primarily used for its broad-spectrum antibacterial activity. This article explores the biological activity of cefoxitin-d3, focusing on its mechanism of action, spectrum of activity, resistance mechanisms, and relevant case studies.
Cefoxitin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers, ultimately leading to cell lysis and death in susceptible bacteria . The presence of a 7-alpha-methoxy group in cefoxitin enhances its resistance to hydrolysis by certain beta-lactamases, making it effective against some resistant strains .
Spectrum of Activity
Cefoxitin demonstrates activity against a wide range of gram-positive and gram-negative bacteria, as well as anaerobic organisms. Its effectiveness includes:
- Gram-positive bacteria : Particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other staphylococci.
- Gram-negative bacteria : Effective against strains such as Escherichia coli and Proteus mirabilis, although its efficacy is lower compared to other antibiotics like carbapenems .
- Anaerobes : Active against various anaerobic pathogens, making it useful in treating intra-abdominal infections .
Table 1: Spectrum of Activity of this compound
Bacterial Type | Examples | Efficacy |
---|---|---|
Gram-positive | Staphylococcus aureus (MRSA) | High |
Streptococcus pneumoniae | Moderate | |
Gram-negative | Escherichia coli | Moderate |
Proteus mirabilis | High | |
Anaerobes | Bacteroides fragilis | High |
Resistance Mechanisms
Despite its broad-spectrum activity, cefoxitin is subject to resistance mechanisms. The mecA gene, which encodes an alternative PBP (PBP2a), reduces the binding affinity of cefoxitin, allowing MRSA to survive even in the presence of the antibiotic . Additionally, beta-lactamase production can lead to hydrolysis of cefoxitin; however, it remains stable against certain types of beta-lactamases due to its structural properties .
Case Studies and Research Findings
- Replacement for Methicillin : A study by Fernandes et al. (2005) demonstrated that cefoxitin could effectively replace methicillin in determining methicillin resistance in staphylococci. The study found that cefoxitin disk diffusion assays accurately identified all mecA-positive MRSA isolates as resistant .
- Pharmacokinetics : A pharmacodynamic study by Lepeule et al. (2012) indicated that optimal dosing regimens for cefoxitin could enhance efficacy against CTX-M producing E. coli. The study suggested that administering cefoxitin at 200 mg/kg every four hours achieved the desired pharmacodynamic target in animal models .
- Stability Studies : Research on the stability of cefoxitin sodium revealed that it is highly soluble in water but exhibits first-order decomposition at pH levels outside 5-7. Stability testing showed that crystalline forms are more stable than amorphous forms under various conditions .
Table 2: Stability Data for Cefoxitin Sodium
Condition | Stability Observed |
---|---|
pH 5-7 | Maximum stability |
pH < 3 or > 9 | Rapid decomposition |
Amorphous vs Crystalline | Crystalline more stable |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and purifying Cefoxitin-d3 Sodium Salt to ensure isotopic integrity?
- Methodological Answer : Synthesis should prioritize deuterium incorporation at specified positions using validated deuteration techniques (e.g., hydrogen-deuterium exchange under controlled pH and temperature). Post-synthesis, purification via reversed-phase HPLC with mass spectrometry (LC-MS) confirmation is critical to verify isotopic purity (>98% d3). Solubility testing in aqueous buffers (e.g., phosphate-buffered saline) should follow standardized protocols to ensure consistency in downstream applications .
Q. How can researchers validate the structural integrity and isotopic labeling of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H-NMR and 2H-NMR) to confirm deuterium placement and LC-MS for molecular weight verification. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to detect functional group alterations. Data should align with reference spectra from non-deuterated Cefoxitin to identify isotopic shifts .
Q. What are the key stability parameters to monitor during storage of this compound?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature: 4°C, 25°C, 40°C; humidity: 60% RH). Use high-performance liquid chromatography (HPLC) to quantify degradation products (e.g., hydrolysis byproducts) and isotopic dilution mass spectrometry (IDMS) to track deuterium loss. Stability-indicating assays must be validated per ICH guidelines .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound influence pharmacokinetic studies compared to the non-deuterated form?
- Methodological Answer : Design comparative in vitro/vivo studies to assess metabolic stability using liver microsomes or animal models. Quantify deuterium kinetic isotope effects (KIE) via LC-MS/MS by comparing metabolic half-lives (t1/2) and clearance rates. Note that deuteration may alter cytochrome P450 interactions, requiring adjusted dosing regimens in pharmacological models .
Q. What strategies resolve discrepancies in isotopic enrichment data across analytical batches?
- Methodological Answer : Implement a standardized calibration curve using certified reference materials (CRMs) for deuterated compounds. Apply multivariate analysis (e.g., PCA) to identify batch-specific variables (e.g., solvent purity, column degradation). Cross-validate with independent labs using blinded samples to minimize operator bias .
Q. How to design mechanistic studies investigating the deuterium isotope effect on this compound’s antibacterial activity?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to compare binding affinities of deuterated vs. non-deuterated forms to target penicillin-binding proteins (PBPs). Pair with molecular dynamics simulations to model deuterium’s impact on hydrogen bonding and conformational flexibility. Validate findings using minimum inhibitory concentration (MIC) assays against relevant bacterial strains .
Q. Data Presentation and Reproducibility
Q. What frameworks ensure reproducibility in isotopic labeling studies of this compound?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document synthesis parameters (e.g., reaction time, deuterium source) in machine-readable formats. Use electronic lab notebooks (ELNs) with version control to track procedural modifications. Publish raw NMR/MS datasets in repositories like Zenodo for peer validation .
Q. How to address inconsistencies in solubility data reported for this compound across studies?
- Methodological Answer : Standardize solubility testing using pharmacopeial methods (e.g., USP <711>). Report solvent composition, temperature, and agitation speed. Perform inter-laboratory comparisons using harmonized protocols. Use statistical tools (e.g., Bland-Altman plots) to quantify variability and identify systemic errors .
Q. Future Research Directions
Q. What gaps exist in understanding the environmental impact of deuterated antibiotics like this compound?
- Methodological Answer : Conduct ecotoxicology studies using algal and Daphnia magna models to assess biodegradation and bioaccumulation. Employ high-resolution mass spectrometry (HRMS) to detect deuterated metabolites in wastewater. Compare environmental persistence with non-deuterated analogs to evaluate isotopic effects on degradation pathways .
Q. How can machine learning optimize the synthesis of deuterated compounds like this compound?
- Methodological Answer : Train neural networks on historical reaction data (yield, purity, isotopic enrichment) to predict optimal deuteration conditions. Validate models with robotic synthesis platforms for high-throughput experimentation. Integrate feedback loops to refine predictions based on real-time LC-MS/NMR outputs .
Properties
Molecular Formula |
C16H16N3NaO7S2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
sodium;N-[(6R,7S)-3-(carbamoyloxymethyl)-2-carboxy-8-oxo-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-thiophen-2-ylethanimidate |
InChI |
InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3; |
InChI Key |
GNWUOVJNSFPWDD-JIGPONIWSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+] |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.